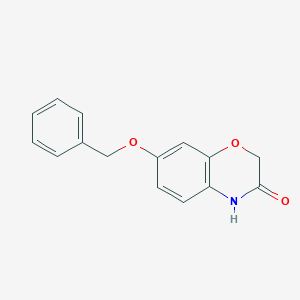

7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

Properties

Molecular Formula |

C15H13NO3 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

7-phenylmethoxy-4H-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C15H13NO3/c17-15-10-19-14-8-12(6-7-13(14)16-15)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,16,17) |

InChI Key |

WDAHYFHRFNZRTR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Etherification and Cyclization

The benzyloxy group is introduced via nucleophilic aromatic substitution using benzyl chloride under anhydrous conditions. Subsequent cyclization is achieved through heating in polar aprotic solvents like dimethylformamide (DMF) with cesium carbonate (Cs₂CO₃) as a base. A typical reaction sequence is outlined below:

- Benzylation :

$$ \text{2-Amino-5-nitrophenol} + \text{Benzyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{7-Benzyloxy-2-nitroaniline} $$ - Reduction :

$$ \text{7-Benzyloxy-2-nitroaniline} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{7-Benzyloxy-1,2-diaminobenzene} $$ - Cyclization :

$$ \text{7-Benzyloxy-1,2-diaminobenzene} \xrightarrow{\text{DMF, Cs}2\text{CO}3, \Delta} \text{7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one} $$

This method yields the target compound in 68–72% overall yield .

Catalytic Approaches

Phase-Transfer Catalysis

Recent advances employ quaternary ammonium salts as phase-transfer catalysts (PTCs) to enhance reaction efficiency. For example, tetrabutylammonium bromide (TBAB) facilitates the cyclization of 2-(2-chlorophenoxy)acetamide derivatives in a biphasic system (water/toluene). This method reduces reaction times from hours to minutes and improves yields to 85–90% .

Transition Metal Catalysis

Palladium and copper catalysts enable cross-coupling reactions for introducing substituents. A notable example uses Pd(OAc)₂ with Xantphos ligand to couple 7-bromo-benzoxazinone with benzyl alcohol, achieving 78% yield under microwave irradiation.

Microwave-Assisted Synthesis

Microwave technology accelerates cyclization steps by enabling rapid heating. A protocol combining Cs₂CO₃ and DMF under microwave irradiation (150°C, 20 min) achieves 94% yield , compared to 72% under conventional reflux.

Solid-State and Green Chemistry Methods

Eco-friendly protocols utilize solvent-free conditions or biodegradable solvents (e.g., ethanol-water mixtures). Ball milling 2-aminophenol and benzyl glycidyl ether in the presence of K₂CO₃ produces the target compound in 82% yield without solvent.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. A patented method employs continuous flow reactors to perform cyclization at 120°C with Cs₂CO₃ , achieving 90% conversion and >99% purity after recrystallization.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Time | Scalability |

|---|---|---|---|---|

| Classical Cyclization | DMF, Cs₂CO₃, reflux | 72 | 5 h | Moderate |

| Phase-Transfer Catalysis | TBAB, H₂O/toluene, rt | 90 | 30 min | High |

| Microwave-Assisted | DMF, Cs₂CO₃, 150°C, microwave | 94 | 20 min | High |

| Solid-State Ball Milling | K₂CO₃, solvent-free, ball milling | 82 | 2 h | Low |

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.

Reduction: The benzoxazine ring can be reduced to form a benzoxazolidine derivative.

Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Benzoyl derivatives.

Reduction: Benzoxazolidine derivatives.

Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly monoamine oxidase B inhibitors.

Industry: Utilized in the development of advanced materials due to its stable benzoxazine core.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters like dopamine. This inhibition can help alleviate symptoms of neurodegenerative diseases by maintaining higher levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

Key Compounds for Comparison:

DIMBOA (2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one) Substituents: 7-methoxy (-OMe), 2,4-dihydroxy (-OH) groups. Properties: Natural hydroxamic acid with roles in plant defense; decomposes to benzoxazolinones under stress . Key Difference: The benzyloxy group in 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one replaces DIMBOA’s methoxy and hydroxy groups, reducing hydrogen-bonding capacity but increasing lipophilicity and metabolic stability .

5-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Substituents: 5-amino (-NH₂), 4-methyl (-CH₃). Key Difference: The amino group may improve interactions with Topo I or bacterial enzymes, whereas the benzyloxy group prioritizes hydrophobic interactions .

7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Substituents : 7-fluoro (-F), 2,2-dimethyl (-CH₃).

- Properties : Fluorine increases electronegativity and metabolic stability; dimethyl groups introduce steric hindrance.

- Key Difference : Fluorine’s electron-withdrawing effects contrast with benzyloxy’s electron-donating nature, altering electronic distribution in the aromatic ring .

Propanolamine-derived 1,4-benzoxazin-3-ones Substituents: Propanolamine side chains. Properties: Exhibit antibiotic activity against phytopathogens. Key Difference: The benzyloxy group shifts focus from antibacterial to anticancer applications due to altered target specificity .

Activity Highlights:

- Antibiotic vs. Anticancer: Propanolamine derivatives target bacteria, whereas benzyloxy-substituted analogs are prioritized for anticancer research due to structural optimizations .

Physicochemical Properties

- Lipophilicity: The benzyloxy group increases logP compared to DIMBOA (methoxy) and amino derivatives, impacting solubility and bioavailability.

- Stability: Benzyl ethers resist hydrolysis better than methoxy or hydroxy groups, reducing decomposition to benzoxazolinones .

- Synthetic Accessibility : Benzyloxy derivatives are synthesized via benzylation reactions, whereas DIMBOA requires glycosylation and hydroxylation in plants .

Structure-Activity Relationships (SAR)

- Position 7 : Methoxy (DIMBOA) and benzyloxy groups enhance Topo I inhibition, but benzyloxy’s bulk may limit binding in some enzyme pockets.

- Position 2/4 : Hydroxy groups in DIMBOA facilitate hydrogen bonding, absent in the benzyloxy derivative.

Biological Activity

7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic compound belonging to the benzoxazine family. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. Its structure features a benzene ring fused to an oxazine moiety, with a benzyloxy group at the 7th position, which contributes to its unique properties.

- Molecular Formula : C15H13NO3

- Molecular Weight : 255.3 g/mol

- CAS Number : 164471-23-2

The biological activity of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It modulates several signaling pathways related to cell growth, apoptosis, and metabolism. The compound's functional groups facilitate nucleophilic substitutions and electrophilic aromatic substitutions, enhancing its reactivity and potential therapeutic applications.

Biological Activities

Research indicates that derivatives of benzoxazines exhibit a wide range of biological activities:

- Antimicrobial Activity : Compounds in this class have demonstrated effectiveness against various microbial strains.

- Anticonvulsant Properties : Some derivatives have shown significant anticonvulsant activity in animal models, suggesting potential use in epilepsy treatment .

- Anticancer Effects : Studies have indicated that benzoxazine derivatives may inhibit cancer cell proliferation through modulation of specific molecular pathways.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes the comparison of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Amino-2H-1,4-benzoxazin-3(4H)-one | Lacks benzyloxy group | Different biological activity profiles |

| 7-Amino-4-benzyl-6-chloro-2H-1,4-benzoxazin-3(4H)-one | Contains a chloro substituent | Enhanced antimicrobial properties |

| 6-(Benzyloxy)-3,4-dihydro-2H-benzoxazin-3-one | Similar core structure | Focused on different pharmacological applications |

Case Studies

A notable study assessed the anticonvulsant activity of various benzoxazine derivatives through the maximal electroshock test (MES). The results indicated that certain derivatives exhibited significant protective indices against seizures, highlighting their potential as therapeutic agents for epilepsy .

Research Findings

Recent literature reviews have emphasized the broad biological activities associated with benzoxazine derivatives. For instance, modifications to the benzoxazine skeleton can lead to compounds with enhanced antifungal and antibacterial properties . Furthermore, studies have explored the synthesis of novel derivatives aimed at improving solubility and bioavailability while retaining or enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side products. For benzoxazinone derivatives, cyclization via intramolecular nucleophilic substitution is critical. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization in ethanol/water mixtures ensures high yield and purity . Confirm structural integrity using (e.g., benzyloxy proton signals at δ 4.8–5.2 ppm) and LC-MS for molecular ion verification .

Q. How can researchers assess the stability of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one in aqueous solutions?

- Methodological Answer : Conduct kinetic stability studies under varying pH (5–7.5) and temperatures (20–80°C). Monitor decomposition via UV-Vis spectroscopy (absorbance at λ ~270 nm for benzoxazinone core) or HPLC. Note that hydrolysis rates increase with temperature and alkaline pH, with half-life calculations critical for designing biological assays .

Q. What analytical techniques are recommended for characterizing benzoxazinone derivatives?

- Methodological Answer : Use a combination of , FT-IR (C=O stretch at ~1700 cm), and high-resolution mass spectrometry (HRMS) for structural confirmation. For degradation products, employ gas-liquid chromatography (GLC) with trimethylsilyl or acetyl derivatization to quantify intermediates like benzoxazolinones .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyloxy vs. methoxy groups) influence the biological activity of benzoxazinones?

- Methodological Answer : Compare bioactivity profiles using structure-activity relationship (SAR) studies. For example, replace the benzyloxy group with methoxy (as in DIMBOA) and evaluate antimicrobial efficacy via MIC assays against Erwinia carotovora. Increased lipophilicity from the benzyl group may enhance membrane permeability, altering potency .

Q. What experimental strategies resolve contradictions in bioassay results for benzoxazinones?

- Methodological Answer : Address stability-related discrepancies by pre-treating compounds under controlled conditions (e.g., pH 6.0 buffer, 25°C) to standardize degradation rates. Validate bioactivity using fresh solutions and parallel quantification via GLC or LC-MS to correlate inhibitory effects with intact compound concentrations .

Q. How can enzymatic interactions of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one be mechanistically studied?

- Methodological Answer : Investigate β-D-glucosidase-mediated hydrolysis using recombinant enzymes (EC 3.2.1.182). Monitor glucoside cleavage via or fluorescent probes. Kinetic parameters (, ) can be derived using Michaelis-Menten plots, revealing substrate specificity and catalytic efficiency .

Q. What advanced computational methods predict the reactivity of benzoxazinones in synthetic or biological systems?

- Methodological Answer : Apply density functional theory (DFT) to model electron distribution in the benzoxazinone core. Simulate reaction pathways (e.g., nucleophilic attack at C-3 carbonyl) and compare with experimental data. Molecular docking studies can predict binding affinities to target enzymes (e.g., acetylcholinesterase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.